Noreripinal
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Overview
Description
Noreripinal, also known as norepinephrine, is an organic chemical in the catecholamine family that functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by mobilizing the brain and body for action. This compound is produced in the adrenal medulla and the locus coeruleus in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Noreripinal can be synthesized through several methods. One common synthetic route involves the hydroxylation of dopamine using dopamine β-monooxygenase. This enzyme catalyzes the conversion of dopamine to norepinephrine by adding a hydroxyl group to the β-carbon of dopamine .
Industrial Production Methods
In industrial settings, norepinephrine is typically produced through chemical synthesis. One method involves the catalytic hydrogenation of 3,4-dihydroxyphenylacetaldehyde to form norepinephrine. This process requires specific reaction conditions, including the presence of a catalyst such as palladium on carbon and a hydrogen gas atmosphere .
Chemical Reactions Analysis
Types of Reactions
Noreripinal undergoes various chemical reactions, including:
Oxidation: Norepinephrine can be oxidized to form adrenochrome and other oxidation products.
Reduction: It can be reduced to form dihydroxylated derivatives.
Substitution: Norepinephrine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require acidic or basic conditions to facilitate the replacement of hydroxyl groups.
Major Products Formed
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxylated derivatives.
Substitution: Various substituted catecholamines.
Scientific Research Applications
Noreripinal has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological processes.
Medicine: Used as a medication to treat hypotension and cardiac arrest. It is also studied for its potential therapeutic effects in psychiatric disorders.
Industry: Employed in the production of pharmaceuticals and as a biochemical marker in various assays.
Mechanism of Action
Noreripinal exerts its effects by binding to adrenergic receptors, including alpha and beta receptors. This binding triggers a cascade of intracellular events that lead to increased heart rate, vasoconstriction, and the release of glucose from energy stores. The primary molecular targets are the alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Epinephrine: Another catecholamine with similar functions but with a higher affinity for beta receptors.
Dopamine: A precursor to norepinephrine with distinct neurotransmitter functions.
Isoproterenol: A synthetic catecholamine with a higher affinity for beta receptors.
Uniqueness
Noreripinal is unique in its dual role as both a neurotransmitter and a hormone. It has a balanced affinity for both alpha and beta adrenergic receptors, making it versatile in its physiological effects. Unlike epinephrine, which is more potent in stimulating beta receptors, norepinephrine has a more pronounced effect on alpha receptors, leading to stronger vasoconstriction .
Properties
CAS No. |
69734-93-6 |
---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl (Z)-2-(13-formyl-8-methyl-12-oxo-11-oxa-8,16-diazapentacyclo[7.4.3.210,13.01,9.02,7]octadeca-2,4,6-trien-17-yl)but-2-enoate |
InChI |
InChI=1S/C22H24N2O5/c1-4-13(18(26)28-3)15-11-17-22-21(9-10-23-22,20(15,12-25)19(27)29-17)14-7-5-6-8-16(14)24(22)2/h4-8,12,15,17,23H,9-11H2,1-3H3/b13-4- |
InChI Key |
JOPPVSCETUERIU-PQMHYQBVSA-N |
Isomeric SMILES |
C/C=C(/C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)\C(=O)OC |
Canonical SMILES |
CC=C(C1CC2C34C(C1(C(=O)O2)C=O)(CCN3)C5=CC=CC=C5N4C)C(=O)OC |
Origin of Product |
United States |
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